1-Phenyl-2-butanamine hydrochloride
Overview
Description
2-Amino-1-phenylbutane (hydrochloride) is a chemical compound characterized by an alpha-ethyl-benzeneethanamine structure. It is a derivative of amphetamine, featuring an ethyl group in the alpha position. This compound has emerged as a potential recreational drug and is used primarily in forensic and research applications .
Preparation Methods
The synthesis of 2-Amino-1-phenylbutane (hydrochloride) typically involves the reaction of phenylacetone with ammonia and a reducing agent such as lithium aluminum hydride. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity levels .
Chemical Reactions Analysis
2-Amino-1-phenylbutane (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-1-phenylbutane (hydrochloride) has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for mass spectrometry and other analytical techniques.
Biology: Research studies utilize this compound to understand its effects on biological systems, particularly its interaction with neurotransmitter transporters.
Medicine: It is studied for its potential therapeutic effects and its role as a stimulant.
Mechanism of Action
The mechanism of action of 2-Amino-1-phenylbutane (hydrochloride) involves its interaction with neurotransmitter transporters, particularly norepinephrine and dopamine transporters. It binds to these transporters, inhibiting the reuptake of neurotransmitters and leading to increased levels of norepinephrine and dopamine in the synaptic cleft. This results in enhanced neurotransmission and stimulant effects .
Comparison with Similar Compounds
2-Amino-1-phenylbutane (hydrochloride) is similar to other amphetamine derivatives such as:
D-amphetamine: Known for its strong stimulant properties and use in treating attention deficit hyperactivity disorder (ADHD).
Methamphetamine: A potent central nervous system stimulant with high potential for abuse.
Phenethylamine: A naturally occurring compound with stimulant effects.
Properties
IUPAC Name |
1-phenylbutan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTQCQVKUHGGAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508458 | |
Record name | 1-Phenylbutan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20735-15-3 | |
Record name | 1-Phenylbutan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20735-15-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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